3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
CAS No.: 1171174-91-6
Cat. No.: VC2784185
Molecular Formula: C14H14N4S
Molecular Weight: 270.35 g/mol
* For research use only. Not for human or veterinary use.
![3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine - 1171174-91-6](/images/structure/VC2784185.png)
Specification
CAS No. | 1171174-91-6 |
---|---|
Molecular Formula | C14H14N4S |
Molecular Weight | 270.35 g/mol |
IUPAC Name | 5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine |
Standard InChI | InChI=1S/C14H14N4S/c1-9-3-5-11(6-4-9)12-8-19-14(16-12)18-13(15)7-10(2)17-18/h3-8H,15H2,1-2H3 |
Standard InChI Key | JLXBBNUOGILOHV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)N |
Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)N |
Introduction
Chemical Identity and Properties
3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is a heterocyclic compound that combines several important structural features frequently found in biologically active molecules. The compound consists of a pyrazole ring with an amino group, connected to a thiazole ring which bears a p-tolyl (4-methylphenyl) substituent. This particular arrangement creates a molecule with potential for hydrogen bonding, π-stacking, and other intermolecular interactions that can be valuable in drug design and development.
Basic Chemical Information
The compound is characterized by specific chemical identifiers that distinguish it from other related structures. Table 1 presents the basic chemical information about the compound.
Table 1: Chemical Identity Parameters
Parameter | Value |
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IUPAC Name | 3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1h-pyrazol-5-amine |
CAS Number | 1171174-91-6 |
Molecular Formula | C₁₄H₁₄N₄S |
Molecular Weight | 270.35 g/mol |
MDL Number | MFCD11986445 |
The compound has several alternative names in the chemical literature, including 1H-Pyrazol-5-amine, 3-methyl-1-[4-(4-methylphenyl)-2-thiazolyl]- and 5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine .
Physical and Structural Properties
The physical and structural properties provide crucial information for researchers working with this compound in laboratory settings. Table 2 summarizes these properties.
Table 2: Physical and Structural Properties
Property | Value |
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Physical State | Solid (at standard conditions) |
Average Mass | 270.354 g/mol |
Monoisotopic Mass | 270.093917 g/mol |
SMILES Notation | CC1=CC=C(C2=CSC(N3N=C(C)C=C3N)=N2)C=C1 |
Alternative SMILES | Cc1ccc(cc1)c1csc(n1)n1nc(cc1N)C |
The compound features a p-tolyl group attached to the thiazole ring at position 4, with the pyrazole ring connected to the thiazole at position 2. The pyrazole ring bears a methyl group at position 3 and an amino group at position 5 .
Synthesis and Related Chemistry
The synthetic routes to 3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine have significance for researchers interested in developing new heterocyclic compounds for various applications.
Related Compounds
Several compounds structurally related to 3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine have been studied, including:
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3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 1131-18-6): This compound lacks the thiazole linker and the p-tolyl group .
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3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine (CAS: 62535-60-8): This compound lacks the thiazole linker but retains the p-tolyl group directly attached to the pyrazole ring .
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3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine (CAS: 1159187-59-3): An isomer with a different position of the p-tolyl group .
These related compounds provide insight into the structural diversity of pyrazole-containing molecules and their potential applications.
Applications and Biological Activities
Compounds containing pyrazole and thiazole rings have attracted significant attention due to their diverse biological activities and applications in medicinal chemistry.
As a Building Block in Organic Synthesis
3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine serves as a valuable building block in organic synthesis. The presence of an amino group on the pyrazole ring provides a reactive site for further functionalization through various chemical transformations, including:
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Amide formation through reaction with acyl chlorides or anhydrides
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Urea formation through reaction with isocyanates
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Sulfonamide formation through reaction with sulfonyl chlorides
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Schiff base formation through reaction with aldehydes or ketones
As an example of such a transformation, a derivative of this compound, N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide (CAS: 1019102-85-2), has been synthesized through the reaction of the amino group with cyclopropanecarbonyl chloride.
Research Methods and Techniques
Research involving 3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine and related compounds typically employs various experimental and computational methods.
Experimental Methods
Experimental approaches used in the study of this compound and related structures include:
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Synthetic organic chemistry for compound preparation
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Analytical techniques for characterization (as mentioned in Section 2)
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In vitro bioassays for evaluating biological activities
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Crystallization and X-ray crystallography for structural determination
Computational Methods
Computational techniques provide valuable insights into the properties and potential activities of heterocyclic compounds:
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Molecular docking studies to evaluate binding interactions with biological targets
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Density Functional Theory (DFT) calculations to predict electronic properties
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Quantitative Structure-Activity Relationship (QSAR) studies to correlate structural features with biological activities
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Molecular dynamics simulations to investigate conformational behavior
For instance, molecular docking studies with pyrazole derivatives have been conducted against the COVID-19 main protease (Mᵖʳᵒ) (PDB ID: 6LU7), revealing potential interactions that could inform drug design efforts .
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